molecular formula C15H13BrO2 B1442984 4-Bromo-3-methylbenzoic acid benzyl ester CAS No. 591775-13-2

4-Bromo-3-methylbenzoic acid benzyl ester

Cat. No. B1442984
CAS RN: 591775-13-2
M. Wt: 305.17 g/mol
InChI Key: SGLOQAVILGCIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-methylbenzoic acid benzyl ester, also known as BMME, is a commonly used organic compound in scientific research. It has a CAS Number of 591775-13-2 and a molecular weight of 305.17 . The IUPAC name for this compound is benzyl 4-bromo-3-methylbenzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BrO2/c1-11-9-13 (7-8-14 (11)16)15 (17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Thermodynamic Properties and Solubility

The study of halogenbenzoic acids, including bromo-methylbenzoic acids, focuses on understanding the thermodynamics of sublimation, fusion, vaporization, and solubility. Research into these properties aids in assessing water solubility of sparingly soluble drugs and provides insight into the effects of specific structural modifications on solubility and thermodynamic behavior. This research is foundational for developing new pharmaceuticals and improving the delivery of existing drugs by optimizing their physical and chemical properties (Zherikova et al., 2016).

Synthesis of Novel Compounds

Innovations in chemical synthesis utilizing 4-methylbenzoic acid derivatives have been reported, highlighting efficient protocols for preparing novel compounds. For instance, a novel aminomethylmonoalkylphosphinate was synthesized starting from 4-methylbenzoic acid, showcasing a method that may be applicable to the synthesis of derivatives including 4-Bromo-3-methylbenzoic acid benzyl ester. Such research is crucial for the development of new materials with potential applications in medicine and industry (Ding & Yan, 2012).

Biosynthesis of Aromatic Compounds

Investigations into the biosynthesis of aromatic compounds, such as the benzenoid ester methylbenzoate, provide insights into natural product synthesis and potential bioengineering applications. Understanding the enzymatic pathways and cellular localization of these processes can inform the development of biotechnological methods for producing aromatic esters, including those related to this compound, for use in fragrances and as pharmaceutical intermediates (Kolosova et al., 2001).

Safety and Hazards

The safety information available indicates that 4-Bromo-3-methylbenzoic acid benzyl ester has a GHS07 pictogram, with the signal word "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

The molecular and cellular effects of a compound depend on its specific targets and mode of action. Without specific information on the targets of “4-Bromo-3-methylbenzoic acid benzyl ester”, it’s difficult to predict its exact effects.

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of a compound. For example, the compound is stored at a temperature of 2-8°C, suggesting that it may degrade at higher temperatures .

properties

IUPAC Name

benzyl 4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-9-13(7-8-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLOQAVILGCIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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